1-Methyl-4-(1H-pyrazol-4-yl)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for drug development due to its unique structural properties and biological activity.
The compound is classified as a piperidine derivative, which contains a six-membered saturated ring with one nitrogen atom. The presence of the pyrazole group, a five-membered ring containing two nitrogen atoms, enhances its chemical reactivity and biological profile. Its IUPAC name is 1-methyl-4-(1H-pyrazol-4-yl)piperidine, and it can be identified by its CAS number 1893863-19-8 .
Methods and Technical Details
The synthesis of 1-methyl-4-(1H-pyrazol-4-yl)piperidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of reducing agents such as sodium cyanoborohydride. This reaction is usually conducted in organic solvents like methanol or ethanol under reflux conditions.
In an industrial context, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors or advanced chemical engineering techniques to ensure consistent product quality .
1-Methyl-4-(1H-pyrazol-4-yl)piperidine has a molecular formula of and a molecular weight of approximately 165.24 g/mol. The structure features a piperidine ring with a methyl group at the nitrogen position and a pyrazole ring at the fourth carbon position.
1-Methyl-4-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
These reactions can lead to significant transformations, producing derivatives with varying biological activities.
The mechanism of action for 1-methyl-4-(1H-pyrazol-4-yl)piperidine primarily involves its interaction with biological targets such as receptors or enzymes. While specific mechanisms can vary based on the target, compounds containing pyrazole rings often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzyme pathways.
Research indicates that compounds similar to 1-methyl-4-(1H-pyrazol-4-yl)piperidine may affect dopamine and serotonin pathways, potentially influencing mood and cognitive functions .
The compound exhibits stability under standard laboratory conditions but should be handled with care due to potential reactivity during chemical transformations.
1-Methyl-4-(1H-pyrazol-4-yl)piperidine has several scientific uses:
This compound exemplifies how modifications in heterocyclic structures can lead to significant advancements in medicinal chemistry and pharmacology.
Piperidine derivatives have evolved from simple natural product analogs to sophisticated therapeutic agents central to modern pharmacology. The historical development of piperidine-based heterocycles reveals a progressive sophistication in structural design and target engagement strategies:
Early Analgesic/Alkaloid Derivatives (Pre-1980s): Initial piperidine-containing drugs were often structural analogs of natural alkaloids like piperine, focusing primarily on central nervous system targets. These early compounds established piperidine's value as a conformational constraint and basicity modulator [5].
Kinase Inhibitor Era (1990s-2000s): Piperidine gained prominence in oncology drug discovery with the development of protein kinase inhibitors. The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exemplified this trend, demonstrating how substituted piperidines could achieve nanomolar inhibition of PKB/Akt through optimized lipophilic substitution patterns and hydrogen bonding networks [5].
Hybrid Scaffold Innovation (2010s-Present): Contemporary drug design increasingly incorporates piperidine as a spacer or functional element within hybrid architectures. The structural evolution culminated in compounds like CORT125134, where a piperidine-containing hexahydro-1H-pyrazolo[3,4-g]isoquinoline core enabled selective glucocorticoid receptor antagonism [3].
Table 1: Evolution of Piperidine-Based Therapeutics with Increasing Structural Complexity
| Era | Representative Compound | Structural Features | Therapeutic Application |
|---|---|---|---|
| Early Analgesics | Piperidine alkaloid analogs | Simple N-alkyl substitutions | Analgesia, CNS modulation |
| Kinase Inhibitors | 4-Aminopiperidine carboxamides | Lipophilic 4-benzyl substitutions | PKB/Akt inhibition for oncology |
| Modern Hybrids | CORT125134 | Piperidine fused with pyrazolo-isoquinoline | Selective glucocorticoid antagonism |
| Advanced Hybrids | CHK1 inhibitor (R)-17 | 1-Methylpyrazole-piperidine linkage | CHK1 inhibition for hematologic malignancies |
The structural progression demonstrates increasing sophistication in piperidine utilization—from simple substituent modifications to complex, multi-ring systems where piperidine serves as a conformational constraint and hydrogen bond acceptor. The incorporation of pyrazole rings, as seen in (R)-17 (5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile), represents the current state-of-the-art in piperidine hybrid design. This compound achieved remarkable CHK1 inhibition (IC50: 0.4 nM) and selectivity (>4300-fold vs. CHK2) through optimal spatial positioning of the 1-methylpyrazole and piperidine elements [2].
The pyrazole heterocycle has emerged as an indispensable pharmacophore in medicinal chemistry due to its balanced hydrogen bonding capacity, aromatic character, and metabolic stability. When incorporated into bioactive compounds, the 1H-pyrazol-4-yl configuration specifically enables several key design strategies:
Kinase Binding Optimization: Pyrazole rings effectively target ATP-binding pockets through both hydrogen bonding and hydrophobic interactions. In the CHK1 inhibitor (R)-17, the 1-methyl-1H-pyrazol-4-yl group contributed to exceptional potency (IC50: 0.4 nM) and selectivity by forming critical interactions with hinge region residues. The methyl group at N1 prevented potential metabolic N-oxidation while maintaining planarity for optimal stacking interactions [2].
Enhanced Metabolic Resistance: Compared to imidazoles, pyrazoles demonstrate superior metabolic stability by resisting CYP450-mediated oxidation. The CORT125134 glucocorticoid antagonist exemplifies this advantage, where the 1-methyl-1H-pyrazol-4-ylsulfonyl group provided sustained receptor occupancy without generating reactive metabolites [3].
Synthetic Versatility: The 4-position of 1-substituted pyrazoles serves as a versatile vector for structural diversification. Recent synthetic innovations enable efficient derivatization at this position, as demonstrated in the synthesis of anti-inflammatory pyrazol-3-yl-2-morpholinoethane-1,2-dione analogues where pyrazole acted as the central scaffold for pharmacophore assembly [4] [6].
Table 2: Therapeutic Applications of 1H-Pyrazol-4-yl Derivatives in Drug Discovery
| Biological Target | Compound Class | Pyrazole Contribution | Therapeutic Outcome |
|---|---|---|---|
| CHK1 Kinase | (R)-17 derivative | Hydrophobic stacking, H-bond acceptance | IC50 0.4 nM; >4300-fold selectivity vs CHK2 |
| Glucocorticoid Receptor | CORT125134 | Sulfonyl linkage, metabolic stability | Clinical candidate for Cushing's syndrome |
| Microglial Inflammation | Pyrazol-3-yl analogues | Morpholino-dione conjugation | Reduced NO production in LPS-induced neuroinflammation |
| PKB/Akt Kinase | Pyrrolopyrimidine-piperidines | Lipophilic substituent vector | Tumor growth suppression in xenograft models |
The structural diversity evident in these applications—from the sulfonyl-linked pyrazole in CORT125134 to the directly conjugated pyrazole in (R)-17—demonstrates the remarkable adaptability of the 1H-pyrazol-4-yl motif. This versatility extends to physicochemical property modulation, where pyrazole incorporation often improves aqueous solubility without compromising membrane permeability, particularly when combined with piperidine's basic character [3] [4] [6].
The specific integration of 1-methylpiperidine with 1H-pyrazol-4-yl creates a hybrid scaffold with multidimensional advantages for drug discovery. Structural and pharmacological evidence supports its designation as a privileged architecture:
Conformational Flexibility Constraint: The piperidine's chair-boat transitions allow adaptive binding to diverse targets while the methyl group at N1 prevents undesired N-oxidation. Molecular modeling studies reveal that the 4-(1H-pyrazol-4-yl) attachment position optimally projects the pyrazole ring into target binding pockets. This spatial arrangement proved critical in CHK1 inhibitors where slight modifications to the linker region abolished activity [1] [2].
Synergistic Physicochemical Profile: The basic piperidine nitrogen (predicted pKa ~8.5-10.0) balances the pyrazole's weak acidity (pKa ~14-16 for N2-H), creating zwitterionic potential that enhances membrane permeability while maintaining water solubility. This property profile directly contributed to the oral bioavailability observed in PKB inhibitors containing related 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines [5].
Structure-Activity Relationship (SAR) Versatility: The scaffold permits independent optimization at multiple positions: N1 of piperidine (alkylation), C4 of piperidine (chiral center manipulation), and all pyrazole positions (C3/C5 substituents, N1/N2 modifications). This multidimensional SAR capability was exploited in the development of Z-138 cell growth inhibitors (IC50: 0.013 μM) through strategic substitutions on both rings [2] [4].
Table 3: Structure-Activity Relationship Advantages of 1-Methyl-4-(1H-pyrazol-4-yl)piperidine
| Structural Element | Modification Options | Biological Impact | Design Application Example |
|---|---|---|---|
| Piperidine N1 | Methyl, ethyl, acyl, sulfonyl | Modulates basicity, metabolic stability | N-Methyl prevents CYP3A4-mediated oxidation |
| Pyrazole N1 | Methyl, aryl, heteroaryl | Controls planarity, H-bond capacity | 1-Methyl enhances CHK1 selectivity |
| C4-Pyrazole | H, halogen, aryl, heteroaryl | Directs hydrophobic interactions | 4-Sulfonyl linkage in GR antagonists |
| Piperidine C4 | Axial/equatorial substituents | Influences ring conformation | Chiral substituents for asymmetric targets |
| Linker Region | Direct bond, methylene, sulfonyl | Adjusts distance and angle | Sulfonyl spacer in CORT125134 for GR binding |
The scaffold's privileged status is further evidenced by its simultaneous appearance in multiple therapeutic contexts: as a kinase inhibitor component in (R)-17, integrated within the hexahydro-1H-pyrazolo[3,4-g]isoquinoline core of glucocorticoid antagonists, and as a standalone scaffold in PKB inhibitors. This cross-therapeutic applicability stems from the balanced three-dimensional geometry that allows target engagement without excessive molecular weight. Computational analyses indicate the 1-methyl-4-(1H-pyrazol-4-yl)piperidine scaffold occupies approximately 180-220 Å3 volume—within the ideal range for fragment-based drug design—while providing three to five vector points for structural elaboration [1] [2] [3].
The continued exploration of this scaffold is yielding increasingly sophisticated derivatives, including stereochemically defined analogs and prodrug conjugates. Recent synthetic methodologies enable enantioselective production of chiral piperidine-pyrazole hybrids, addressing the growing need for stereoselective target engagement. As evidenced by its incorporation into clinical candidates like CORT125134 and preclinical compounds like (R)-17, this architecture bridges the gap between fragment-sized molecules and fully optimized drug candidates while maintaining favorable physicochemical properties and synthetic accessibility [2] [3].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1